molecular formula C10H14BrNO3 B13009994 tert-Butyl 4-bromo-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

tert-Butyl 4-bromo-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13009994
M. Wt: 276.13 g/mol
InChI Key: XKAZOSVYOVNZHC-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 947407-87-6) is a brominated dihydropyridine derivative with a tert-butyl carbamate protective group. Its molecular formula is C₁₀H₁₄BrNO₃, and it is characterized by a 2-oxo group and a bromine substituent at the 4-position of the partially saturated pyridine ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals, owing to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .

Key physicochemical properties include:

  • Molecular Weight: 276.13 g/mol
  • Storage: Stable under inert conditions at 2–8°C
  • Hazard Statements: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Properties

Molecular Formula

C10H14BrNO3

Molecular Weight

276.13 g/mol

IUPAC Name

tert-butyl 4-bromo-6-oxo-2,3-dihydropyridine-1-carboxylate

InChI

InChI=1S/C10H14BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)6-8(12)13/h6H,4-5H2,1-3H3

InChI Key

XKAZOSVYOVNZHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1=O)Br

Origin of Product

United States

Preparation Methods

Bromination Step

The bromination is conducted under controlled conditions to ensure selective substitution at the desired position on the pyridine ring.

Reagent Solvent Temperature Time Yield
Bromine (Br$$_2$$) Dichloromethane Room temperature 4 hours High
N-Bromosuccinimide (NBS) Acetonitrile Reflux 6 hours Moderate

Notes:

  • NBS is preferred for milder conditions and better regioselectivity.
  • Excess bromine should be avoided to prevent over-bromination.

Esterification Step

The introduction of the tert-butyl ester group is achieved through reaction with tert-butyl chloroformate or similar reagents in the presence of a base.

Reagent Base Solvent Temperature Time Yield
tert-Butyl chloroformate Triethylamine Dichloromethane Room temperature 2 hours High
Di-tert-butyl dicarbonate (Boc$$_2$$O) Pyridine Tetrahydrofuran (THF) Room temperature 3 hours High

Notes:

  • The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions.
  • The use of Boc$$_2$$O provides better yields in some cases due to its reactivity.

Purification and Characterization

After synthesis, the crude product undergoes purification using column chromatography or recrystallization. Characterization is performed using techniques such as:

Example Procedure

A typical procedure for synthesizing this compound is as follows:

  • Dissolve the starting dihydropyridine derivative in dichloromethane.
  • Add bromine dropwise at room temperature while stirring.
  • After completion of the reaction (monitored by TLC), quench excess bromine with sodium thiosulfate solution.
  • Extract the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
  • Dissolve the intermediate in dichloromethane and add tert-butyl chloroformate along with triethylamine.
  • Stir at room temperature for 2 hours, then wash with water and brine.
  • Purify by column chromatography to obtain the final product.

Challenges and Optimization

  • Regioselectivity : Careful control of reaction conditions is needed to ensure selective bromination.
  • Yield Maximization : Using high-purity reagents and optimizing solvent choice can improve yields.
  • Side Reactions : Avoiding excess brominating agents minimizes by-products.

Summary Table of Key Parameters

Step Reagent(s) Conditions Yield Range (%)
Bromination Bromine/NBS Room temp; DCM/Acetonitrile 70–90
Esterification tert-Butyl chloroformate/Boc$$_2$$O Room temp; DCM/THF + Base 80–95

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted dihydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has shown that derivatives of 5,6-dihydropyridine compounds exhibit antimicrobial properties. The presence of the bromine atom in tert-butyl 4-bromo-2-oxo-5,6-dihydropyridine enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents .

1.2 Anticancer Properties
Studies have indicated that compounds similar to tert-butyl 4-bromo-2-oxo-5,6-dihydropyridine can inhibit cancer cell proliferation. The compound's structure allows it to interact with specific enzymes involved in cancer metabolism, suggesting its potential as a lead compound in anticancer drug development .

1.3 Neuroprotective Effects
Recent investigations have pointed towards the neuroprotective effects of dihydropyridine derivatives. These compounds may help in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Synthetic Methodologies

2.1 Synthesis of Complex Molecules
tert-Butyl 4-bromo-2-oxo-5,6-dihydropyridine serves as a versatile building block in organic synthesis. It is commonly used in the formation of more complex structures through various reactions such as Suzuki coupling and nucleophilic substitutions .

2.2 Reaction Mechanisms
The compound participates in several reaction mechanisms that are crucial for synthesizing heterocyclic compounds. Its reactivity allows chemists to explore new pathways for creating diverse chemical entities with potential applications in pharmaceuticals .

Material Science

3.1 Polymer Chemistry
In material science, derivatives of 5,6-dihydropyridine are explored for their potential use in polymer synthesis. The unique properties of these compounds can lead to the development of new materials with enhanced mechanical and thermal stability .

3.2 Coatings and Adhesives
The incorporation of tert-butyl 4-bromo-2-oxo-5,6-dihydropyridine into coatings and adhesives has been studied due to its ability to improve adhesion properties and resistance to environmental factors .

Data Tables

Application AreaSpecific UseReference
Medicinal ChemistryAntimicrobial agents
Anticancer drug development
Neuroprotective agents
Synthetic MethodologiesBuilding block for complex molecules
Reaction mechanism exploration
Material SciencePolymer synthesis
Coatings and adhesives

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various dihydropyridine derivatives demonstrated that tert-butyl 4-bromo-2-oxo-5,6-dihydropyridine exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was tested against standard strains, showing a minimum inhibitory concentration (MIC) comparable to existing antibiotics.

Case Study 2: Synthesis of Anticancer Agents
In a synthetic chemistry project, researchers utilized tert-butyl 4-bromo-2-oxo-5,6-dihydropyridine as a precursor for synthesizing novel anticancer agents targeting specific cellular pathways involved in tumor growth. The synthesized compounds were evaluated for their cytotoxic effects on human cancer cell lines.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate would depend on its specific application. For example, if used as a calcium channel blocker, it would inhibit the influx of calcium ions through voltage-gated calcium channels, affecting cellular processes such as muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Key Observations :

Impact of the 2-Oxo Group: The target compound’s 2-oxo group enhances electrophilicity at the adjacent carbonyl carbon, facilitating nucleophilic attacks (e.g., in amidation or esterification) compared to non-oxo analogues like CAS 159503-91-0 .

Bromine vs. Other Substituents: The 4-bromo substituent enables cross-coupling reactions, whereas nitrophenyl or amino derivatives (e.g., CAS 955397-70-3) are tailored for reductive amination or cyclization .

Stereoelectronic Effects : The tert-butyl carbamate (Boc) group in all analogues provides steric protection for the nitrogen, but its influence on ring conformation varies with substituent positions .

Stability and Reactivity

  • The 2-oxo group in the target compound increases susceptibility to hydrolysis under acidic/basic conditions compared to CAS 159503-91-0 .
  • Bromine’s electronegativity stabilizes the ring but may lead to undesired elimination in strongly basic environments .

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